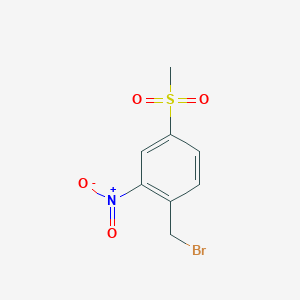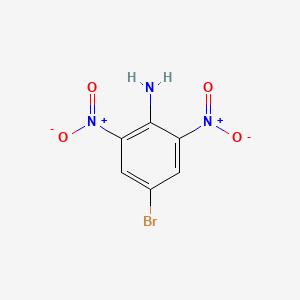
4-Bromo-2,6-dinitroaniline
概述
描述
4-Bromo-2,6-dinitroaniline is an organic compound with the molecular formula C6H4BrN3O4. It is a derivative of aniline, where the hydrogen atoms at positions 4, 2, and 6 are replaced by a bromine atom and two nitro groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
4-Bromo-2,6-dinitroaniline, also known as BDNA, is a mutagenic aromatic amine . It primarily targets tubulin proteins and inhibits the growth of shoots and roots in plants . It’s also known to affect non-target organisms, including invertebrates and vertebrates .
Mode of Action
BDNA interacts with its targets by binding to tubulin proteins, which disrupts the normal function of these proteins and inhibits plant growth . In non-target organisms, BDNA can cause cytotoxicity, genotoxicity, and activate oxidative stress pathways .
Biochemical Pathways
BDNA affects several biochemical pathways. Transcriptomic and metabolomic analyses have revealed broad perturbations in gene transcripts and metabolites involved in the representative pathways of liver inflammation, steatosis, and cholestasis . It also affects processes related to apoptosis, development, and DNA damage .
Pharmacokinetics
BDNA is rapidly cleared by metabolism to 13 metabolites, which are excreted in urine (62%) and feces (33%) . The whole-body half-life of BDNA is approximately 7 hours . After 28 days of oral administration, 100 mg/kg BDNA significantly triggered hepatotoxicity, upregulated toxicity indicators, and induced systemic inflammation, dyslipidemia, and bile acid (BA) synthesis .
Result of Action
The molecular and cellular effects of BDNA’s action include cytotoxicity, genotoxicity, and activation of oxidative stress pathways . It also causes alterations of physiological, metabolic, morphological, developmental, and behavioral traits . In zebrafish, continuous exposure to BDNA causes alterations in gene transcription in the early life stages and reproductive dysfunction in the F1 generation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDNA. For instance, BDNA is identified as a domestic-dust pollutant in urban environments . It can enter the environment during production processes of certain compounds . Workers involved in the use of BDNA as chemical intermediates may be exposed through inhalation of dust and dermal contact .
生化分析
Biochemical Properties
4-Bromo-2,6-dinitroaniline has been found to interact with various enzymes and proteins. For instance, it has been reported to be recognized by monoclonal antibodies developed for 2,4-dinitroaniline and 2,6-dinitroaniline . These interactions could potentially influence the biochemical reactions involving these biomolecules .
Cellular Effects
In a study on rats, this compound was found to trigger hepatotoxicity, upregulate toxicity indicators, and induce systemic inflammation, dyslipidemia, and bile acid synthesis . This suggests that this compound can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves broad perturbations in gene transcripts and metabolites involved in the representative pathways of liver inflammation, steatosis, and cholestasis . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The study on rats mentioned earlier was conducted over a period of 28 days, suggesting that the compound’s effects can persist over extended periods .
Dosage Effects in Animal Models
The study on rats used a dosage of 100 mg/kg, which significantly triggered hepatotoxicity
Metabolic Pathways
The compound has been found to induce bile acid synthesis , suggesting that it may interact with enzymes or cofactors involved in this metabolic pathway.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dinitroaniline can be synthesized through a multi-step process involving the bromination and nitration of aniline derivatives. One common method involves the bromination of 2,6-dinitroaniline using bromine in an acidic medium. The reaction is typically carried out at room temperature to ensure the selective substitution of the bromine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromide-bromate salts in an aqueous acidic medium. This method is preferred due to its efficiency and the ability to control reaction conditions to achieve high yields .
化学反应分析
Types of Reactions: 4-Bromo-2,6-dinitroaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: OH radicals in the presence of oxygen.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols in a suitable solvent.
Major Products:
Oxidation: Products include hydroperoxy and nitro derivatives.
Reduction: Products include 4-amino-2,6-dinitroaniline.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
4-Bromo-2,6-dinitroaniline has several applications in scientific research:
相似化合物的比较
4-Bromo-2,6-dinitroaniline can be compared with other similar compounds, such as:
2,6-Dibromo-4-nitroaniline: This compound has two bromine atoms and one nitro group, making it structurally similar but with different reactivity and applications.
2-Bromo-4,6-dinitroaniline: This is another isomer with the same molecular formula but different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in mutagenicity assays and dye production highlight its versatility and importance in various fields .
属性
IUPAC Name |
4-bromo-2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUAAKYBFINVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395863 | |
| Record name | 4-bromo-2,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62554-90-9 | |
| Record name | 4-bromo-2,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 4-Bromo-2,6-dinitroaniline can be obtained from the crystallographic study?
A1: The research article primarily focuses on elucidating the crystal structure of N,3-Dimethyl-4-bromo-2,6-dinitroaniline []. While it doesn't explicitly detail the structure of this compound itself, the study provides valuable insights into the arrangement of atoms and the bonding patterns within a closely related molecule. This information can be valuable for researchers interested in understanding the structure-property relationships of similar compounds, including this compound. Further computational studies could utilize this information as a starting point for modeling the parent compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)
![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)
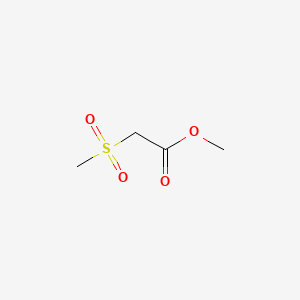
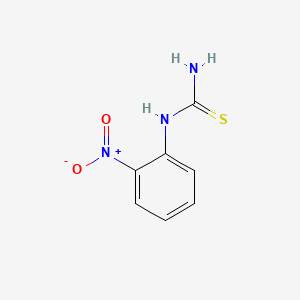

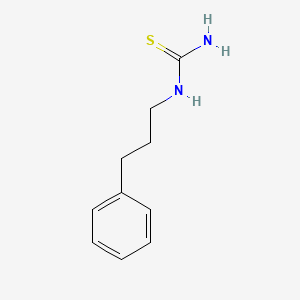

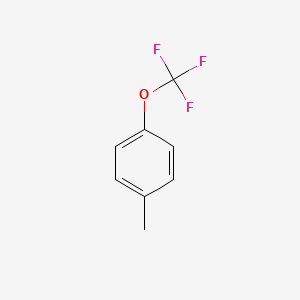
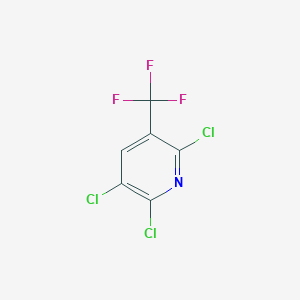
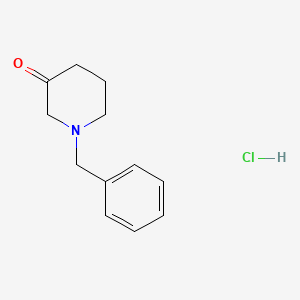
![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)
